Cas no 86-68-0 (Quininic acid)

Quininic acid Propiedades químicas y físicas
Nombre e identificación
-
- 4-Quinolinecarboxylicacid, 6-methoxy-
- 6-Methoxyquinoline-4-carboxylic Acid
- 6-Methoxy-4-Quinolinecarboxylic Acid
- 6-Methoxy-quinoline-4-carboxylic acid
- QUININIC ACID
- 4-Quinolinecarboxylic acid,6-methoxy
- 6-Methoxy-chinolin-4-carbonsaeure
- 6-Methoxycinchoninic acid
- 6-Methoxyquinoline4-Carboxylic Acid
- Cinchoninic acid,6-methoxy
- Cinchoninic acid, 6-methoxy-
- 4-Quinolinecarboxylic acid, 6-methoxy-
- FS902DD40C
- Quininic acid [MI]
- Chininsaure
- 6-Methoxy-4-quinolinecarboxylicacid
- Prestwick0_001103
- Prestwick2_001103
- Prestwick1_001103
- Oprea1_238538
- SPBio_003083
- XXLFLUJXWKXUGS-UHFFFAOYSA-N
- HMS157
- 6-Methoxy-4-quinolinecarboxylic acid (ACI)
- Cinchoninic acid, 6-methoxy- (6CI, 7CI, 8CI)
- NSC 403610
- CAS-86-68-0
- HMS1571M08
- HY-N7354
- MFCD00024013
- NSC-403610
- CS-0113794
- SB39106
- SCHEMBL39557
- 4-Quinolinecarboxylicacid,6-methoxy-
- 86-68-0
- SY055224
- NCGC00016341-01
- Z1508915640
- Q27278170
- CHEMBL1396390
- DTXCID70274458
- DB-008493
- AE-562/43287134
- NSC403610
- M2751
- AS-41373
- DTXSID70323339
- EN300-629989
- UNII-FS902DD40C
- AKOS022505953
- Quininic acid
-
- MDL: MFCD00024013
- Renchi: 1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14)
- Clave inchi: XXLFLUJXWKXUGS-UHFFFAOYSA-N
- Sonrisas: O=C(C1C2C(=CC=C(C=2)OC)N=CC=1)O
Atributos calculados
- Calidad precisa: 203.05800
- Masa isotópica única: 203.058
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 2
- Complejidad: 244
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 59.4
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 1.7
Propiedades experimentales
- Denso: 1.2621 (rough estimate)
- Punto de fusión: 280°C(dec.)(lit.)
- Punto de ebullición: 341.49°C (rough estimate)
- Punto de inflamación: 186.9 °C
- índice de refracción: 1.4950 (estimate)
- Disolución: Solubility Slightly soluble in water, cold ethanol, ether
- PSA: 59.42000
- Logp: 1.94160
- PH: Yellow I uorescent (4.0) to blue I uorescent (5.0)
- Presión de vapor: 0.0±0.9 mmHg at 25°C
- Merck: 8062
- PKA: 5.53(at 25℃)
Quininic acid Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Quininic acid Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Quininic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A336526-250mg |
6-Methoxyquinoline-4-carboxylic acid |
86-68-0 | 98% | 250mg |
$110.0 | 2024-04-17 | |
Ambeed | A336526-1g |
6-Methoxyquinoline-4-carboxylic acid |
86-68-0 | 98% | 1g |
$298.0 | 2024-04-17 | |
eNovation Chemicals LLC | Y1298422-1G |
6-methoxyquinoline-4-carboxylic acid |
86-68-0 | 97% | 1g |
$290 | 2024-07-21 | |
Enamine | EN300-629989-5.0g |
6-methoxyquinoline-4-carboxylic acid |
86-68-0 | 95.0% | 5.0g |
$391.0 | 2025-03-21 | |
eNovation Chemicals LLC | D574765-5g |
6-Methoxy-4-quinolinecarboxylic acid |
86-68-0 | 97% | 5g |
$1800 | 2023-05-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0189-5G |
6-methoxyquinoline-4-carboxylic acid |
86-68-0 | 97% | 5g |
¥ 9,985.00 | 2023-04-13 | |
abcr | AB447996-1 g |
6-Methoxyquinoline-4-carboxylic acid, 95%; . |
86-68-0 | 95% | 1g |
€246.20 | 2023-04-22 | |
TRC | M269543-100mg |
6-Methoxyquinoline-4-carboxylic Acid |
86-68-0 | 100mg |
$64.00 | 2023-05-18 | ||
Chemenu | CM143468-5g |
6-Methoxy-quinoline-4-carboxylic acid |
86-68-0 | 95% | 5g |
$*** | 2023-05-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | LM344-200mg |
Quininic acid |
86-68-0 | 98.0%(LC&T) | 200mg |
¥686.0 | 2022-06-10 |
Quininic acid Métodos de producción
Métodos de producción 1
Métodos de producción 2
1.2 Solvents: Dichloromethane
1.3 -45 °C; -45 °C → rt; 16 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C
3.2 Reagents: Oxygen ; 24 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
4.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
5.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ; < 20 °C
5.3 Reagents: Oxygen ; 3 h, 0 °C → rt
5.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Métodos de producción 3
Métodos de producción 4
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C
2.2 Solvents: Dichloromethane ; 40 min, -78 °C
2.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C
2.4 Reagents: Water ; 0 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C
4.2 Reagents: Oxygen ; 24 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
5.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
6.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
6.2 Solvents: Tetrahydrofuran ; < 20 °C
6.3 Reagents: Oxygen ; 3 h, 0 °C → rt
6.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Métodos de producción 5
Métodos de producción 6
1.2 Solvents: Tetrahydrofuran ; 1 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; 20 min, rt
1.4 Reagents: Water , Sodium borohydride ; 10 min, rt; 4 h, rt
1.5 Reagents: Water
2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ; -45 °C; 20 min, -45 °C
2.2 Solvents: Dichloromethane
2.3 -45 °C; -45 °C → rt; 16 h, rt
3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C
4.2 Reagents: Oxygen ; 24 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
5.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
6.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
6.2 Solvents: Tetrahydrofuran ; < 20 °C
6.3 Reagents: Oxygen ; 3 h, 0 °C → rt
6.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Métodos de producción 7
Métodos de producción 8
Métodos de producción 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
2.1 Solvents: Water ; 5 min, 16 - 20 bar, 190 - 200 °C
Métodos de producción 10
1.2 Solvents: Tetrahydrofuran ; < 20 °C
1.3 Reagents: Oxygen ; 3 h, 0 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Métodos de producción 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
2.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ; < 20 °C
2.3 Reagents: Oxygen ; 3 h, 0 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Métodos de producción 12
1.2 Solvents: Dichloromethane ; 40 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.4 Reagents: Water ; 0 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C
3.2 Reagents: Oxygen ; 24 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
4.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
5.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ; < 20 °C
5.3 Reagents: Oxygen ; 3 h, 0 °C → rt
5.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Métodos de producción 13
Métodos de producción 14
1.2 Reagents: Oxygen ; 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
2.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
3.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
3.2 Solvents: Tetrahydrofuran ; < 20 °C
3.3 Reagents: Oxygen ; 3 h, 0 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Métodos de producción 15
2.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C
2.2 Reagents: Oxygen ; 24 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
3.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
4.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
4.2 Solvents: Tetrahydrofuran ; < 20 °C
4.3 Reagents: Oxygen ; 3 h, 0 °C → rt
4.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Quininic acid Raw materials
- 2-(Trimethylsilyl)ethanol
- Quininone
- 5-methoxy-2,3-dihydro-1H-indole-2,3-dione
- 2,4-Quinolinedicarboxylic acid, 6-methoxy-
- 1(2H)-Quinolinecarboxylic acid, 4-[(2R,3R)-3-[[(3R,4S)-3-ethenyl-1-[[2-(trimethylsilyl)ethoxy]carbonyl]-4-piperidinyl]methyl]-2-oxiranyl]-6-methoxy-, 2-(trimethylsilyl)ethyl ester
- Sodium 2-oxopropanoate
- 2-Chloro-6-methoxy-4-methylquinoline
- 6-Methoxy-4-methylcarbostyril
- (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane
-
- Quinine
- Trifluoromethanesulfonic Anhydride
- Acetic acid,2,2,2-trifluoro-, ion(1-)
- 6-Methoxy-4-methylquinoline
- 1-Piperidinecarboxylic acid, 3-ethenyl-4-(2-oxoethyl)-, 2-(trimethylsilyl)ethyl ester, (3R,4S)-
Quininic acid Preparation Products
Quininic acid Literatura relevante
-
1. Formula index
-
2. Organic chemistry
-
T. S. Work J. Chem. Soc. 1947 222
-
Wei-Yuan Wang,Xiao-Han Ju,Xiu-Fen Zhao,Xiao-Dong Li,Shu-Ping Li,Fu-Gui Song RSC Adv. 2018 8 8130
86-68-0 (Quininic acid) Productos relacionados
- 199871-63-1(N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-5-quinolinecarboxamide)
- 4312-44-1(6-Hydroxyquinoline-4-carboxylic acid)
- 1092288-64-6(8-methoxyquinoline-4-carboxylic acid)
- 2008-62-0(2-methoxy-4-nitrophenyl isocyanide)
- 125732-40-3(ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate)
- 886768-73-6(tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate)
- 2172094-03-8(3-hydroxy-3-1-(hydroxymethyl)cyclohexyl-1lambda6-thiolane-1,1-dione)
- 893747-69-8(1-(2-Methylpropyl)piperazin-2-one)
- 2849-92-5(Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate)
- 2059927-74-9(6-amino-3,10-dioxatricyclo5.2.1.0,1,5decan-4-one)
